molecular formula C10H11NO3 B2892039 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 57463-05-5

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2892039
CAS No.: 57463-05-5
M. Wt: 193.202
InChI Key: FTHIJRUPPWMSJE-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. The presence of a methoxy group at the 6-position and a methyl group at the 2-position further distinguishes this compound. It is used as a building block in the synthesis of various natural and synthetic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be synthesized through the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction proceeds under mild conditions and yields the desired benzoxazine derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials, including resins and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 6-Nitro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 6-Methoxy-3-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and can lead to different applications and properties.

Properties

IUPAC Name

6-methoxy-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-10(12)11-8-5-7(13-2)3-4-9(8)14-6/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHIJRUPPWMSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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